molecular formula C10H12Cl2N2O3S B14004231 Acetanilide, 2,2-dichloro-4'-(dimethylsulfamoyl)- CAS No. 23280-38-8

Acetanilide, 2,2-dichloro-4'-(dimethylsulfamoyl)-

Cat. No.: B14004231
CAS No.: 23280-38-8
M. Wt: 311.18 g/mol
InChI Key: MFWVUCBXWYTVCK-UHFFFAOYSA-N
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Description

Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- is a chemical compound with the molecular formula C10H12Cl2N2O3S and a molecular weight of 311.185 g/mol . It is an achiral molecule, meaning it does not have any stereocenters. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- typically involves the reaction of acetanilide with chlorinating agents and dimethylsulfamoyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- include:

Uniqueness

What sets Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry .

Properties

CAS No.

23280-38-8

Molecular Formula

C10H12Cl2N2O3S

Molecular Weight

311.18 g/mol

IUPAC Name

2,2-dichloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)8-5-3-7(4-6-8)13-10(15)9(11)12/h3-6,9H,1-2H3,(H,13,15)

InChI Key

MFWVUCBXWYTVCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl

Origin of Product

United States

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